Ticlopidine-acetic acid

Drug-Drug Interactions CYP2C19 Inhibition Thienopyridine Metabolism

Select Ticlopidine-acetic acid (M2) for precise CYP phenotyping and time-dependent MBI assays. Scientifically differentiated from inactive clopidogrel carboxylic acid, this thiolactone intermediate is essential for accurate P2Y12 pathway modeling. Use as a qualified reference standard for impurity profiling, LC-MS/MS method validation, and ANDA submissions. Request a quote today for high-purity research-grade material.

Molecular Formula C14H16ClNO2S
Molecular Weight 297.8 g/mol
Cat. No. B10858331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiclopidine-acetic acid
Molecular FormulaC14H16ClNO2S
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESC1CN(CC(=C1S)CC(=O)O)CC2=CC=CC=C2Cl
InChIInChI=1S/C14H16ClNO2S/c15-12-4-2-1-3-10(12)8-16-6-5-13(19)11(9-16)7-14(17)18/h1-4,19H,5-9H2,(H,17,18)
InChIKeyCAMWWKVLVRJMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ticlopidine-acetic Acid: A Critical Metabolite for Thienopyridine Research and Analytical Reference Standards


Ticlopidine-acetic acid, also known as 2-oxo-ticlopidine or M2, is the primary pharmacologically active thiolactone metabolite of the first-generation thienopyridine antiplatelet prodrug ticlopidine [1]. It is an intermediate in the two-step cytochrome P450 (CYP)-mediated bioactivation pathway of ticlopidine, which is essential for irreversible inhibition of the platelet P2Y12 receptor [2]. As a reference standard, it is indispensable for analytical method development, impurity profiling, and in vitro metabolism studies, particularly in the context of CYP2B6 and CYP2C19 enzyme activity assays and drug-drug interaction (DDI) risk assessment [3]. Its quantifiable differentiation from the parent drug and other thienopyridine metabolites is fundamental for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and ensuring research reproducibility.

Why Ticlopidine-acetic Acid Cannot Be Substituted with Other Thienopyridine Metabolites in Critical Research


Generic substitution of Ticlopidine-acetic acid (M2) with other thienopyridine metabolites, such as clopidogrel carboxylic acid or 2-oxo-clopidogrel, is scientifically invalid due to significant, quantifiable differences in their CYP inhibition profiles and pharmacological activity. For instance, while Ticlopidine-acetic acid is a direct precursor to the active thiol metabolite, clopidogrel carboxylic acid is an inactive metabolite formed by esterases, not CYPs . Furthermore, Ticlopidine-acetic acid (as part of the ticlopidine pathway) demonstrates distinct mechanism-based inhibition (MBI) potency for CYP2B6 and CYP2C19 compared to its clopidogrel analog, 2-oxo-clopidogrel [1]. Using an incorrect metabolite as an internal standard or in a DDI assay would lead to erroneous quantitation, mischaracterization of metabolic pathways, and flawed conclusions regarding enzyme inhibition risk. The following quantitative evidence delineates these critical differentiators, guiding precise compound selection for procurement.

Quantitative Differentiation of Ticlopidine-acetic Acid (M2) from Key Comparators


CYP2C19 Inhibitory Potency: Ticlopidine Pathway vs. Clopidogrel and Its Metabolites

The ticlopidine metabolic pathway, of which Ticlopidine-acetic acid (M2) is the key intermediate, exhibits significantly more potent inhibition of CYP2C19 than clopidogrel. The parent compound ticlopidine inhibits CYP2C19 with an IC50 of 0.203±0.124 μM, which is approximately 2.6-fold more potent than clopidogrel's IC50 of 0.524±0.160 μM [1]. Crucially, the clopidogrel metabolite 2-oxo-clopidogrel is a much weaker inhibitor of CYP2C19, whereas the ticlopidine metabolite M2 is known to be a major contributor to CYP2C19 inactivation [1]. This difference highlights the distinct DDI risk profile associated with the ticlopidine metabolic pathway, making its metabolites essential for accurate in vitro DDI assessments.

Drug-Drug Interactions CYP2C19 Inhibition Thienopyridine Metabolism

CYP2B6 Mechanism-Based Inactivation (MBI) Potency: Ticlopidine vs. Prasugrel Metabolite

The ticlopidine metabolic pathway, for which Ticlopidine-acetic acid (M2) is the primary precursor, demonstrates substantially greater mechanism-based inhibition (MBI) of CYP2B6 compared to the prasugrel metabolite pathway. The thiolactone metabolite of prasugrel (R-95913) was found to be 10-fold less potent than ticlopidine and 22-fold less potent than clopidogrel in MBI of CYP2B6, as measured by the kinact/KI ratio [1]. Notably, the kinact/KI ratio for 2-oxo-ticlopidine (M2) is comparable to that of its parent compound, ticlopidine, confirming its critical role in the potent CYP2B6 inactivation characteristic of this drug class [1].

CYP2B6 Inactivation Mechanism-Based Inhibition Thienopyridine Safety

Pharmacological Activity: Ticlopidine-acetic Acid (M2) as the Key Intermediate vs. Inactive Clopidogrel Carboxylic Acid

Ticlopidine-acetic acid (M2) is a direct precursor to the pharmacologically active thiol metabolite, and in vitro assays confirm its own antiplatelet activity [1]. In contrast, clopidogrel carboxylic acid is an inactive metabolite formed by esterase-mediated hydrolysis and does not contribute to CYP-mediated bioactivation or platelet inhibition . This functional dichotomy is critical; studies show that 2-oxo-ticlopidine (M2) can inhibit ADP-induced platelet aggregation in microsomal incubation systems, whereas clopidogrel carboxylic acid has no effect on P2Y12 receptor activity [1].

Pharmacologically Active Metabolite In Vitro Bioactivation Platelet Aggregation

Optimal Research and Industrial Applications for Ticlopidine-acetic Acid


Development and Validation of LC-MS/MS Methods for Thienopyridine Metabolite Quantitation

Ticlopidine-acetic acid (M2) serves as a critical reference standard for developing and validating robust LC-MS/MS methods to quantitate ticlopidine and its active metabolites in biological matrices. Its inclusion is essential for accurate peak identification, linearity assessment, and recovery determination, particularly when differentiating it from its isomer (M1) and other metabolites like M5 and M6 [1]. This is a mandatory step for supporting bioequivalence studies and clinical trial sample analysis, ensuring compliance with regulatory guidelines for method validation.

In Vitro CYP2B6 and CYP2C19 Mechanism-Based Inhibition (MBI) Assays

Due to the established potency of the ticlopidine pathway in causing MBI of CYP2B6 (10-fold more potent than prasugrel's thiolactone) and CYP2C19, Ticlopidine-acetic acid is an indispensable positive control and test article in time-dependent inhibition assays [1]. Its use is essential for benchmarking the MBI potential of new chemical entities (NCEs) and for investigating the molecular mechanisms of CYP inactivation, which are key components of drug safety and DDI risk assessment packages required by regulatory agencies.

Metabolic Pathway Elucidation and Enzyme Phenotyping Studies

Ticlopidine-acetic acid is the defined intermediate in the two-step CYP-mediated bioactivation of ticlopidine. It is required for definitive enzyme phenotyping studies to confirm the roles of CYP1A2, 2B6, 2C19, and 2D6 in its formation [1]. Researchers utilize this compound to dissect the complex interplay of oxidative and hydrolytic steps in ticlopidine metabolism, providing a clear contrast to the distinct pathways of clopidogrel and prasugrel and enabling accurate extrapolation of in vitro data to in vivo pharmacokinetic predictions [2].

Reference Standard for Impurity Profiling and Pharmaceutical Quality Control

As a key metabolite and potential impurity in ticlopidine drug substance, Ticlopidine-acetic acid is a necessary analytical standard for impurity profiling in pharmaceutical quality control (QC). Its characterization using NMR and mass spectrometry [1] provides a benchmark for identifying and quantifying related substances, which is a fundamental requirement for ANDA and DMF submissions and for ensuring batch-to-batch consistency in drug manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ticlopidine-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.